Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate

Physicochemical profiling CNS drug design Lipophilicity

Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate (CAS 2445793-86-0) is a heterocyclic intermediate combining a benzothiophene core, a Boc-protected piperazine, and a strategically positioned bromine atom at the 2-position of the thiophene ring. With a molecular formula of C₁₇H₂₁BrN₂O₂S and a molecular weight of 397.3 g/mol , this compound belongs to the benzothiophene-piperazine class that has been extensively validated in central nervous system (CNS) drug discovery, most notably serving as the pharmacophoric scaffold for the FDA-approved atypical antipsychotic brexpiprazole.

Molecular Formula C17H21BrN2O2S
Molecular Weight 397.33
CAS No. 2445793-86-0
Cat. No. B2815986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate
CAS2445793-86-0
Molecular FormulaC17H21BrN2O2S
Molecular Weight397.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=C(SC3=CC=C2)Br
InChIInChI=1S/C17H21BrN2O2S/c1-17(2,3)22-16(21)20-9-7-19(8-10-20)13-5-4-6-14-12(13)11-15(18)23-14/h4-6,11H,7-10H2,1-3H3
InChIKeyRGWYKLOQACKPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate (CAS 2445793-86-0): Strategic Synthetic Building Block for CNS-Focused Drug Discovery


Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate (CAS 2445793-86-0) is a heterocyclic intermediate combining a benzothiophene core, a Boc-protected piperazine, and a strategically positioned bromine atom at the 2-position of the thiophene ring . With a molecular formula of C₁₇H₂₁BrN₂O₂S and a molecular weight of 397.3 g/mol , this compound belongs to the benzothiophene-piperazine class that has been extensively validated in central nervous system (CNS) drug discovery, most notably serving as the pharmacophoric scaffold for the FDA-approved atypical antipsychotic brexpiprazole [1][2]. The compound functions primarily as a late-stage synthetic intermediate, where the orthogonal protecting group strategy (Boc on piperazine nitrogen, bromine at the 2-position) permits iterative, chemoselective functionalization for the construction of compound libraries targeting dopamine D₂, serotonin 5-HT₁A/5-HT₂A, and estrogen receptor alpha (ERα) [3][4].

Why Generic Substitution of Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate Fails: Orthogonal Reactivity Cannot Be Approximated by Unprotected or Non-Halogenated Analogs


Benzothiophene-piperazine building blocks are not interchangeable commodities. The target compound's value derives from the simultaneous presence of two orthogonal reactive centers—the Boc-protected piperazine nitrogen and the 2-bromo substituent on the thiophene ring—which enable a sequential, chemoselective synthetic strategy that neither the non-brominated analog (tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, CAS 1191901-07-1) nor the deprotected brominated analog (1-(2-bromo-1-benzothiophen-4-yl)piperazine, CAS 2445793-21-3) can replicate . Procuring the non-brominated analog forecloses all Pd-catalyzed cross-coupling diversification at the 2-position (Suzuki–Miyaura, Buchwald–Hartwig, Negishi), while using the deprotected analog exposes the piperazine NH to uncontrolled alkylation and quaternary salt formation, compromising downstream purity and yield . Furthermore, the 2-bromo regioisomer offers distinct reactivity and steric profiles compared to the 4-bromo isomer (4-bromobenzo[b]thiophene, CAS 5118-13-8) commonly employed in brexpiprazole manufacturing, where the latter's Pd-catalyzed coupling with piperazine is documented to produce by-products that resist chromatographic removal and reduce active pharmaceutical ingredient (API) purity [1]. The quantitative evidence below demonstrates why this specific compound cannot be replaced by its closest structural neighbors without sacrificing synthetic efficiency or molecular diversity.

Quantitative Differentiation Evidence for Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate (CAS 2445793-86-0) Against Closest Structural Analogs


Evidence 1: Molecular Weight Differentiation from the Non-Brominated Analog (Δ +78.87 g/mol) Alters Physicochemical and ADME Predictions

The target compound (C₁₇H₂₁BrN₂O₂S, MW = 397.3 g/mol) carries a bromine atom at the 2-position of the benzothiophene ring, which is absent in the direct non-halogenated analog, tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (CAS 1191901-07-1; C₁₇H₂₂N₂O₂S, MW = 318.43 g/mol) . The presence of bromine increases molecular weight by +78.87 g/mol (+24.8%) and introduces a heavy atom (atomic number 35) that contributes to increased lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 log units based on the Hansch π constant for aromatic bromine) and altered polar surface area, parameters that directly impact blood–brain barrier penetration predictions and CNS multiparameter optimization (MPO) scores in drug discovery programs targeting neurological receptors [1]. For procurement decisions, this means the two compounds are not functionally equivalent as building blocks: the brominated compound yields final molecules with systematically different physicochemical profiles, which is critical when optimizing within CNS drug-like chemical space.

Physicochemical profiling CNS drug design Lipophilicity

Evidence 2: 2-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Diversification Not Available with Non-Halogenated Analog

The 2-bromo substituent on the benzothiophene ring serves as a synthetic handle for palladium-catalyzed cross-coupling reactions—including Suzuki–Miyaura (with aryl/heteroaryl boronic acids), Buchwald–Hartwig amination, and Negishi coupling—enabling late-stage diversification at the 2-position . This reactivity is categorically absent in the non-halogenated analog (CAS 1191901-07-1), which lacks any reactive exocyclic bond at the thiophene 2-position. The 2-bromo regioisomer (target compound) is also mechanistically distinct from the 4-bromo isomer (4-bromobenzo[b]thiophene, CAS 5118-13-8), which couples at a different ring position and is documented to generate persistent by-products during Pd-catalyzed piperazine coupling that cannot be fully removed even by column chromatography, compromising downstream API purity [1][2]. Specifically, the 4-bromo coupling approach in brexpiprazole synthesis (EP 1869025, Reference Example 30) yielded product with reduced purity requiring extensive chromatographic purification, whereas the Buchwald–Hartwig approach using N-Boc-piperazine with a benzo[b]thiophen-4-yl triflate partner achieved 87% yield with only 1 mol% Pd catalyst loading, demonstrating the synthetic advantage of the orthogonal Boc-protected approach [3].

Late-stage functionalization Cross-coupling chemistry Medicinal chemistry

Evidence 3: Boc Protection Provides Orthogonal Reactivity Superior to Unprotected Piperazine Analogs for Preventing Over-Alkylation and Quaternary Salt Formation

The target compound's Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen electronically deactivates one nitrogen center, ensuring exclusive monoalkylation at the free nitrogen during N-alkylation reactions and sterically blocking over-alkylation that leads to quaternary ammonium salt formation [1]. This contrasts with the unprotected analog, 1-(2-bromo-1-benzothiophen-4-yl)piperazine (CAS 2445793-21-3, MW = 297.22) , where both piperazine nitrogens are nucleophilically competent and can undergo uncontrolled bis-alkylation, generating mixtures that reduce yield of the desired mono-functionalized product and complicate purification. In the context of brexpiprazole-type coupling, the Boc-protected intermediate (via Buchwald–Hartwig reaction with N-Boc-piperazine) delivered the mono-coupled product in 87% isolated yield using only 1 mol% Pd catalyst, whereas prior methods using unprotected piperazine with 4-bromobenzo[b]thiophene required stoichiometric excess of piperazine (3–7 equivalents) to statistically favor mono-coupling over bis-coupling [2][3]. The Boc group can subsequently be cleaved under mild acidic conditions (TFA or HCl/dioxane) to liberate the free piperazine for a second, independent functionalization step, a sequential orthogonality that neither the fully deprotected analog nor the non-brominated analog can offer [1].

Protecting group strategy Piperazine alkylation Process chemistry

Evidence 4: 2-Bromo Regioisomer Offers a Distinct Synthetic Entry Point Compared to the 4-Bromo Isomer Used in Conventional Brexpiprazole Manufacturing

The target compound places the bromine atom at the 2-position of the benzothiophene ring, whereas the conventional brexpiprazole manufacturing route relies on 4-bromobenzo[b]thiophene (CAS 5118-13-8) as the key coupling partner [1]. This regiochemical difference is mechanistically significant: the 4-bromo approach couples piperazine at the 4-position (the position that ultimately bears the piperazine in brexpiprazole), but this Pd-catalyzed coupling generates by-products that 'can hardly be separated' even by column chromatography, as acknowledged in the patent literature [2]. These by-products persist through subsequent synthetic steps, reducing final API purity—a problem severe enough that it motivated the development of entirely alternative synthetic routes (Buchwald–Hartwig via triflate, cyclization-based approaches) [3]. The 2-bromo compound, by contrast, positions the halogen at a site that enables independent functionalization orthogonal to the 4-piperazine attachment point. While direct yield or purity data comparing the 2-bromo regioisomer versus the 4-bromo isomer in identical coupling reactions are not available in the peer-reviewed literature, the documented purification difficulties with the 4-bromo route (requiring column chromatography and still failing to achieve complete by-product removal) represent a class-level advantage of the 2-bromo substitution pattern for any synthetic strategy that incorporates the piperazine at the 4-position prior to 2-position diversification [2][3].

Regiochemical strategy Brexpiprazole synthesis Process impurity control

Evidence 5: Validated Biological Relevance of the Benzothiophene-4-Piperazine Scaffold Across Multiple Receptor Families Supports Prioritization of This Building Block for CNS Library Synthesis

The benzothiophene-4-piperazine pharmacophore embodied in the target compound has been independently validated across multiple receptor families with quantitative binding data. Brexpiprazole, the FDA-approved drug built on this scaffold (containing the 4-(benzo[b]thiophen-4-yl)piperazine core), acts as a dopamine D₂ receptor partial agonist (no explicit Ki reported in the cited synthesis paper, but extensively characterized in clinical pharmacology literature) and a 5-HT₂A antagonist [1][2]. In a separate chemotype, benzothiophene-piperazine derivatives were identified as selective ERα ligands with high affinity and agonist activity in bone tissue, demonstrating the scaffold's receptor plasticity [3]. While these data do not represent direct assays of the target compound itself (which is a synthetic intermediate, not a final bioactive molecule), they establish the biological relevance of the underlying scaffold across CNS and endocrine targets. For library synthesis, the 2-bromo handle enables systematic exploration of SAR at a position that directly modulates receptor subtype selectivity: in the structurally related benzothiophene D₃ antagonist FAUC-365 (bearing a benzothiophene-2-carboxamide motif), the dichloro-phenylpiperazine substitution achieved a D₃ Ki of 0.5 nM with selectivity ratios of 17,600 over D₁ and 5,200 over D₂short, demonstrating that substitution at the 2-position profoundly impacts both potency and selectivity [4]. The target compound, by enabling diversification at exactly this critical 2-position, offers a direct entry point into this SAR dimension that the non-brominated analog cannot access.

Dopamine receptors Serotonin receptors Estrogen receptors

Optimal Research and Industrial Application Scenarios for Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate (CAS 2445793-86-0)


Parallel Library Synthesis for CNS Receptor SAR at the Benzothiophene 2-Position

In medicinal chemistry programs targeting dopamine D₂/D₃ and serotonin 5-HT₁A/5-HT₂A receptors, the 2-bromo handle enables Suzuki–Miyaura diversification with diverse aryl and heteroaryl boronic acids to generate focused libraries exploring the 2-position SAR vector. This is impossible with the non-brominated analog (CAS 1191901-07-1), and the orthogonal Boc protection ensures the piperazine nitrogen remains masked during the cross-coupling step, preventing side reactions . The scaffold's biological relevance is validated by brexpiprazole (D₂ partial agonist/5-HT₂A antagonist) [1] and the benzothiophene D₃ antagonist FAUC-365, where 2-position substitution achieved a D₃ Ki of 0.5 nM with >5,000-fold selectivity over D₂ subtypes [2].

Late-Stage Functionalization in Process Chemistry for Brexpiprazole-Analog Development

Process chemistry groups developing next-generation benzothiophene-piperazine APIs can use this compound as a late-stage intermediate where the 2-bromo group provides a diversification point that is regiochemically orthogonal to the 4-piperazine attachment. This contrasts with the conventional 4-bromobenzo[b]thiophene route, where Pd-catalyzed coupling at the 4-position generates persistent by-products that resist complete removal by column chromatography, compromising API purity [3][4]. The Boc group further enables chemoselective deprotection and subsequent N-alkylation under controlled conditions, minimizing the bis-alkylation and quaternary salt formation that plague unprotected piperazine intermediates [4].

Estrogen Receptor Alpha (ERα) Modulator Design Leveraging 2-Position Diversity

Benzothiophenes containing piperazine side chains have been identified as high-affinity, selective ERα ligands with potent agonist activity in bone tissue [5]. The target compound offers an ideal starting point for expanding this chemotype by enabling systematic variation at the 2-position—a vector that the original ERα ligand series explored only through the benzothiophene-4-piperazine core without 2-substitution. The Boc group provides a convenient handle for subsequent N-functionalization after 2-position diversification, enabling a two-dimensional SAR campaign (2-position × N-substitution) from a single building block.

Impurity Profiling and Reference Standard Synthesis for Brexpiprazole Manufacturing

Given the documented purification challenges with the 4-bromobenzo[b]thiophene coupling route in brexpiprazole manufacturing—where by-products persist through chromatography and reduce API purity [3][4]—the 2-bromo compound can serve as a starting material for the directed synthesis of potential process impurities and reference standards. Its distinct regiochemistry ensures that any impurity arising from this building block can be unambiguously distinguished from process impurities originating from the 4-bromo route by HPLC retention time and mass spectrometry, supporting regulatory compliance in ANDA (Abbreviated New Drug Application) filings.

Quote Request

Request a Quote for Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.